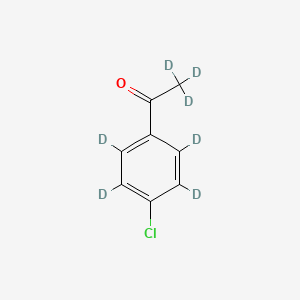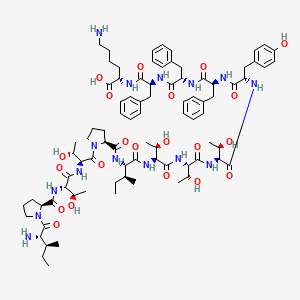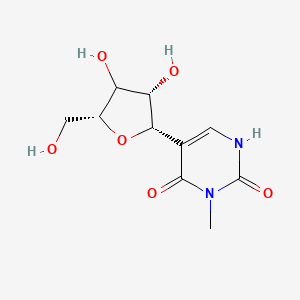![molecular formula C10H14N2O5 B12387644 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one is a complex organic compound characterized by its unique molecular structure. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the pyrimidin-2-one moiety: This can be achieved through a condensation reaction between the oxolan derivative and a pyrimidine precursor.
Functional group modifications: Additional steps may include hydroxylation, methylation, and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
科学的研究の応用
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one is widely used in scientific research due to its versatile properties:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized chemicals and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved often include binding to active sites, altering enzyme activity, or modulating receptor functions, leading to various biochemical responses.
類似化合物との比較
Similar Compounds
- **1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione .
- **4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide .
Uniqueness
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3/t6-,7?,8-,10+/m1/s1 |
InChIキー |
SMFRONCOXPTDQN-FLBYRXAVSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=CC=NC2=O)O |
正規SMILES |
CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)

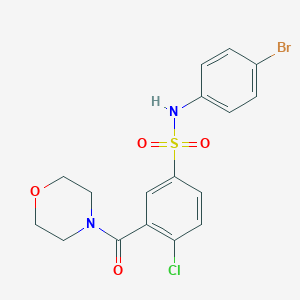
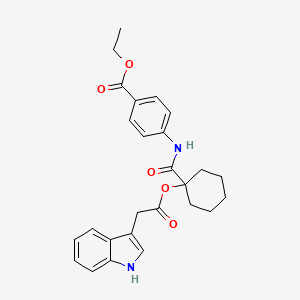
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
